Cas no 88-15-3 (2-Acetylthiophene)

2-Acetylthiophene structure
2-Acetylthiophene structure
상품 이름:2-Acetylthiophene
CAS 번호:88-15-3
MF:C6H6OS
메가와트:126.176240444183
MDL:MFCD00005442
CID:34454
PubChem ID:6920

2-Acetylthiophene 화학적 및 물리적 성질

이름 및 식별자

    • 1-Thiophen-2-yl-ethanone
    • 2-Acetyl thiophene
    • Methyl 2-thienyl ketone
    • Methyl-2-thienylketone
    • 2-acethylthiophene
    • 2-Acetothienone
    • 2-ACETOTHIOPHENE
    • 2-ACETYLTHIOLE
    • 2-Acetylthiophen
    • 2-thienyl methyl ketone
    • thiophen-2-ylketone
    • thiophene,2-acetyl
    • 2-Acetylthiophene
    • 1-(2-Thienyl)ethanone
    • 1-(thiophen-2-yl)ethanone
    • Ethanone, 1-(2-thienyl)-
    • Ketone, methyl 2-thienyl
    • alpha-Acetylthiophene
    • 1-(thiophen-2-yl)ethan-1-one
    • 1-thiophen-2-ylethanone
    • 1-(2-thienyl)-ethanone
    • Methyl-2-thienyl ketone
    • 1-(2-Thienyl)ethanone (ACI)
    • Ketone, methyl 2-thienyl (8CI)
    • 1-(2-Thienyl)-1-ethanone
    • 1-(Thiophene-2-yl)ethanone
    • 2-(Acetyl)thiofuran
    • 2-Acetaldehyde thiophene
    • NSC 2345
    • Thiophen-2-yl methyl ketone
    • α-Acetylthiophene
    • 2-Acetylthiophene,98%
    • MDL: MFCD00005442
    • 인치: 1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
    • InChIKey: WYJOVVXUZNRJQY-UHFFFAOYSA-N
    • 미소: O=C(C)C1=CC=CS1
    • BRN: 0107910

계산된 속성

  • 정밀분자량: 126.01400
  • 동위원소 질량: 126.013936
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 101
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 45.3
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.168 g/mL at 25 °C(lit.)
  • 융해점: 10-11 °C (lit.)
  • 비등점: 214 °C(lit.)
  • 플래시 포인트: 화씨 온도: 204.8°f
    섭씨: 96 ° c
  • 굴절률: n20/D 1.565(lit.)
    n20/D 1.565-1.568
  • 용해도: 14g/l
  • 수용성: Insoluble in water.
  • PSA: 45.31000
  • LogP: 1.95070
  • 민감성: Light Sensitive
  • 용해성: 그것은 에틸에테르에 용해될 수 있으며 유기용제와 혼용할 수 있다.
  • FEMA: 5035

2-Acetylthiophene 보안 정보

  • 기호: GHS06
  • 제시어:경고
  • 신호어:Danger
  • 피해 선언: H300,H311,H331
  • 경고성 성명: P261,P264,P280,P301+P310,P311
  • 위험물 운송번호:UN 2810 6.1/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 23/24/25
  • 보안 지침: S45-S38-S36/37/39-S28
  • 포카표 F사이즈:13
  • RTECS 번호:OB6300000
  • 위험물 표지: T
  • 저장 조건:Store at room temperature
  • 패키지 그룹:II
  • 위험 등급:6.1
  • TSCA:Yes
  • 보안 용어:6.1
  • 포장 등급:II
  • 위험 용어:R23/24/25

2-Acetylthiophene 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Acetylthiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A310778-100g
1-Thiophen-2-yl-ethanone
88-15-3 98%
100g
$30.0 2024-07-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1681539443-25g
2-Acetylthiophene
88-15-3 98%(GC)
25g
¥ 56.5 2024-07-19
Oakwood
005042-100g
2-Acetylthiophene
88-15-3 99%
100g
$52.00 2024-07-19
eNovation Chemicals LLC
D631523-500g
2-Acetylthiophene
88-15-3 97%
500g
$250 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13062-500g
2-Acetylthiophene, 99%
88-15-3 99%
500g
¥3718.00 2023-02-09
Ambeed
A310778-5g
1-Thiophen-2-yl-ethanone
88-15-3 98%
5g
$5.0 2023-06-15
Ambeed
A310778-10g
1-Thiophen-2-yl-ethanone
88-15-3 98%
10g
$5.0 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0724-25G
2-Acetylthiophene
88-15-3 >98.0%(GC)
25g
¥145.00 2024-04-15
Fluorochem
005042-100g
2-Acetylthiophene
88-15-3 99%
100g
£14.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A109378-2.5kg
2-Acetylthiophene
88-15-3 99%
2.5kg
¥899.90 2023-09-04

2-Acetylthiophene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Trifluoromethanesulfonic acid ;  1 h, rt
1.3 Reagents: Water ;  rt
참조
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids
Kim, Jung Keun; et al, Organic & Biomolecular Chemistry, 2020, 18(29), 5625-5638

합성회로 2

반응 조건
1.1 Reagents: Carbon tetrachloride Catalysts: Vanadyl acetylacetonate Solvents: Methanol ;  rt; rt → 175 °C; 1 h, 175 °C; 175 °C → rt
참조
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo-containing catalysts
Khusnutdinov, Ravil I.; et al, ARKIVOC (Gainesville, 2004, (11), 53-60

합성회로 3

반응 조건
1.1 Solvents: Acetonitrile ;  2 - 24 h, 25 °C → reflux
참조
Acetyl p-toluenesulfonate
Giannousis, Peter P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 4

반응 조건
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ;  5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
Anil, Seegehalli M.; et al, ChemistrySelect, 2018, 3(7), 1999-2003

합성회로 5

반응 조건
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane ;  4 h, rt
참조
Ytterbium(III) trifluoromethanesulfonate-catalyzed Friedel-Crafts acylation of substituted thiophenes
Su, Weike; et al, Journal of Chemical Research, 2003, (11), 694-695

합성회로 6

반응 조건
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodide
Ganguly, Nemai C.; et al, Synthetic Communications, 2011, 41(16), 2374-2384

합성회로 7

반응 조건
1.1 Reagents: Silica ,  Water ,  Tribromoisocyanuric acid Solvents: Acetonitrile ;  4.5 h, rt
참조
Selective conversion of C=N bonds to their corresponding carbonyl compounds by the tribromoisocyanuric acid/wet SiO2 system as a novel reagent
Habibi, Davood; et al, Monatshefte fuer Chemie, 2012, 143(5), 809-814

합성회로 8

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  2-Pyridyl triflate Solvents: Trifluoroacetic acid
참조
2-(Trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons
Keumi, Takashi; et al, Bulletin of the Chemical Society of Japan, 1988, 61(2), 455-9

합성회로 9

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: ZIF 67 ;  12 h, 25 °C
참조
Efficient selective catalytic oxidation of benzylic C-H bonds by ZIF-67 under eco-friendly conditions
Guo, Changyan; et al, Molecular Catalysis, 2017, 440, 168-174

합성회로 10

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Pyridine Catalysts: Iron oxide (Fe3O4) ,  Iron chloride (FeCl3) ,  Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetonitrile ;  24 h, 80 °C
참조
An Fe3O4@P4VP@FeCl3 core-shell heterogeneous catalyst for aerobic oxidation of alcohols and benzylic oxidation reaction
Li, Ruilian; et al, RSC Advances, 2017, 7(81), 51142-51150

합성회로 11

반응 조건
1.1 Reagents: Water Catalysts: Sulfuric acid Solvents: Acetonitrile ;  20 min, rt
참조
Accelerated Metal-Free Hydration of Alkynes within Milliseconds in Microdroplets
Zheng, Boyu; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(12), 4383-4390

합성회로 12

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1-Butyl-3-methylimidazolium bromide ,  [μ-[2,5-Di(hydroxy-κO)-1,4-benzenedicarboxylato(4-)-κO1:κO4]]bis(N,N-dimethylfor… Solvents: Water ;  12 h, rt
참조
An efficient approach for enhancing the catalytic activity of Ni-MOF-74 via a relay catalyst system for the selective oxidation of benzylic C-H bonds under mild conditions
Guo, Changyan; et al, Chemical Communications (Cambridge, 2018, 54(30), 3701-3704

합성회로 13

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Water ;  10 min, rt
참조
Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditions
Appa, Rama Moorthy; et al, Molecular Catalysis, 2021, 501,

합성회로 14

반응 조건
1.1 Reagents: Dodecanenitrile ,  Diisopropylethylamine Solvents: Acetonitrile ,  Water ;  30 min, 1 atm, 23 °C
참조
Rapid Access to Borylated Thiophenes Enabled by Visible Light
Herrera-Luna, Jorge C.; Sampedro, Diego ; Jimenez, M. Consuelo; Perez-Ruiz, Raul, Organic Letters, 2020, 22(8), 3273-3278

합성회로 15

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one Solvents: Acetonitrile ,  Water ;  1 h, rt
참조
Aqueous hydrogen peroxide and 2,4,4,6-tetrabromo-2,5-cyclohexadienone catalyst: an efficient mild ecofriendly cleaving reagent of thioacetals and thioketals
Ganguly, Nemai C.; et al, Journal of the Indian Chemical Society, 2011, 88(2), 251-256

합성회로 16

반응 조건
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Solvents: Water ;  rt
참조
Visible-light mediated facile dithiane deprotection under metal free conditions
Dharpure, Pankaj D.; et al, Tetrahedron Letters, 2020, 61(3),

합성회로 17

반응 조건
1.1 Solvents: Acetic acid ;  2 h, 130 °C
참조
Acid-promoted metal-free protodeboronation of arylboronic acids
Zhang, Guoqing; et al, RSC Advances, 2017, 7(56), 34959-34962

합성회로 18

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid ;  27 °C; 3 - 5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Rapid access to 3-acyl indoles using ethyl acetate/triflic acid couple as the acylium donor and Cu(OAc)2 catalysed aerial oxidation of indole benzoins
Talukdar, Ranadeep, Organic & Biomolecular Chemistry, 2020, 18(43), 8876-8880

합성회로 19

반응 조건
1.1 Reagents: Oxygen ,  Nickel dihydroxide Catalysts: Ruthenium Solvents: Toluene ;  70 - 90 °C
참조
Oxygen
Jones, A. Brian; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-12

합성회로 20

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Diisopropylethylamine Solvents: Acetonitrile ;  2.5 h, 22 - 23 °C
참조
Effective Formation of New C(sp2)-S Bonds via Photoactivation of Alkylamine-based Electron Donor-Acceptor Complexes
Herrera-Luna, Jorge C.; et al, Chemistry - A European Journal, 2023, 29(6),

합성회로 21

반응 조건
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ;  5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
Anil, Seegehalli M.; et al, ChemistrySelect, 2018, 3(7), 1999-2003

합성회로 22

반응 조건
1.1 Reagents: Carbon tetrachloride ,  Methanol Catalysts: Vanadyl acetylacetonate ;  3 h, 175 °C
참조
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysis
Khusnutdinov, R. I.; et al, Neftekhimiya, 2008, 48(6), 467-473

합성회로 23

반응 조건
1.1 Reagents: Water ,  Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ;  6 min
참조
Solid state regeneration of carbonyl compounds from oximes and semicarbazones with poly [N-bromo-benzene-1,3-disulfonylamide]
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2006, 53(2), 379-382

합성회로 24

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
참조
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; et al, Polish Journal of Chemistry, 2006, 80(3), 417-428

합성회로 25

반응 조건
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ;  5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
Anil, Seegehalli M.; et al, ChemistrySelect, 2018, 3(7), 1999-2003

합성회로 26

반응 조건
1.1 Reagents: Methyldicyclohexylamine ,  9-Methyl-9H-fluorene-9-carbonyl chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,4-Dioxane ;  18 h, 80 °C
1.2 Reagents: Triethylamine ,  Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  18 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
참조
A Palladium-Catalyzed Carbonylative-Deacetylative Sequence to 1,3-Keto Amides
Nielsen, Dennis U.; et al, Advanced Synthesis & Catalysis, 2014, 356(17), 3519-3524

합성회로 27

반응 조건
1.1 3 h, 333 K
참조
Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts
Quan, Wei; et al, Physical Chemistry: An Indian Journal, 2014, 9(8), 267-272

합성회로 28

반응 조건
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ;  1 h, 60 °C
참조
Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst
Xie, Ya; et al, ChemCatChem, 2021, 13(23), 4985-4989

합성회로 29

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid ,  Indium triflate Solvents: 1,2-Dichloroethane ,  Water ;  0.3 h, reflux
참조
The indium-catalysed hydration of alkynes using substoichiometric amounts of PTSA as additive
Gao, Qi; et al, Tetrahedron, 2013, 69(19), 3775-3781

2-Acetylthiophene Raw materials

2-Acetylthiophene Preparation Products

2-Acetylthiophene 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-15-3)2-Acetylthiophene
주문 번호:sfd11713
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36
가격 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-15-3)2-Acetylthiophene
주문 번호:2448586
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:05
가격 ($):discuss personally

추천 기사

추천 공급업체
atkchemica
(CAS:88-15-3)2-Acetylthiophene
CL16867
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:88-15-3)2-Acetylthiophene
A1205505
순결:99%
재다:2.5kg
가격 ($):447.0